![molecular formula C19H25N3O B14395477 N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea CAS No. 88465-63-8](/img/structure/B14395477.png)
N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide to form benzyl(methyl)amine.
Coupling with 4-Acetylphenyl Isocyanate: The benzyl(methyl)amine is then reacted with 4-acetylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylcarbamate
- N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylthiourea
Uniqueness
N’-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88465-63-8 |
|---|---|
Molekularformel |
C19H25N3O |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-[4-[1-[benzyl(methyl)amino]ethyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C19H25N3O/c1-15(22(4)14-16-8-6-5-7-9-16)17-10-12-18(13-11-17)20-19(23)21(2)3/h5-13,15H,14H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
YKWYICGNWPLKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)C)N(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
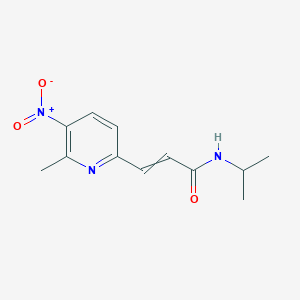
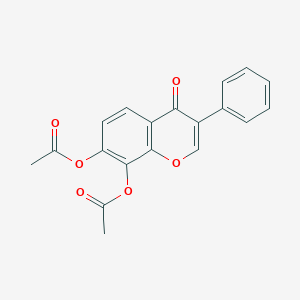


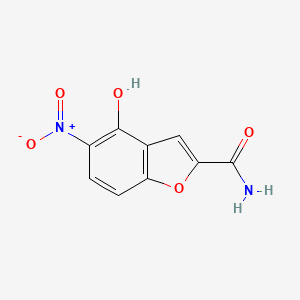
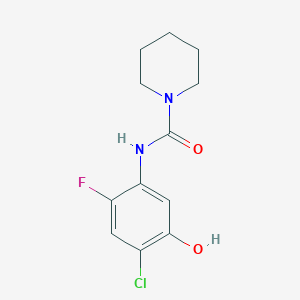


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
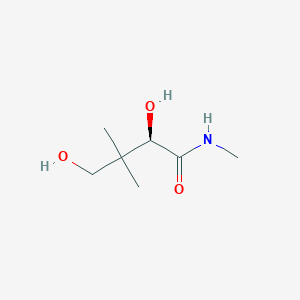
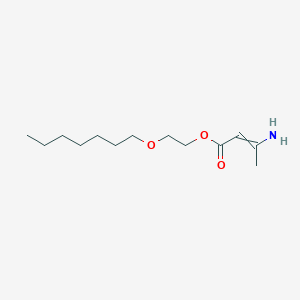
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
